Cas no 883807-07-6 (Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]-)
![Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]- structure](https://www.kuujia.com/scimg/cas/883807-07-6x500.png)
883807-07-6 structure
Product name:Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]-
Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide
- AKOS003377638
- 883807-07-6
- SCHEMBL13003260
- Z254479156
- N-(1-BENZYL-4-PIPERIDINYL)-2,2-DIMETHYLPROPANAMIDE
- N-(1-BENZYL-PIPERIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE
- DTXSID60408063
-
- Inchi: InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
- InChI Key: YWZXRDGRFOKYLH-UHFFFAOYSA-N
- SMILES: CC(C)(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Computed Properties
- Exact Mass: 274.204513457g/mol
- Monoisotopic Mass: 274.204513457g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 3
Propanamide, 2,2-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]- Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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